N-Boc-4-iodopiperidine
Overview
Description
N-Boc-4-iodopiperidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a versatile building block for the introduction of the piperidine moiety into larger structures under controlled reaction conditions .
Synthesis Analysis
The synthesis of N-Boc-4-iodopiperidine and related compounds involves several innovative methods. A general procedure for the synthesis of 4-arylpiperidines includes the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates, requiring cocatalysis with palladium and copper(I) species . Another approach for synthesizing related structures involves the addition of diiodomethyllithium to N-Boc-imines, leading to the formation of iodoaziridines through a highly diastereoselective cyclization . Additionally, the preparation of N-Boc-4-nitropiperidine has been achieved in two steps from N-Boc-piperidone, demonstrating the synthetic utility of this intermediate .
Molecular Structure Analysis
The molecular structure of N-Boc-4-iodopiperidine and its derivatives is characterized by the presence of the piperidine ring, a five-membered nitrogen-containing heterocycle, which is substituted at the 4-position. The iodine atom at this position allows for further functionalization through various bioorthogonal reactions . The conformational preferences of these molecules can be influenced by the substituents, as seen in the synthesis of amino acids for bioorthogonal reactions, where the iodophenyl hydroxyproline exhibits well-defined conformational preferences .
Chemical Reactions Analysis
N-Boc-4-iodopiperidine participates in a variety of chemical reactions. For instance, it can undergo Negishi coupling reactions to form arylpiperidines . It can also be used in the synthesis of triazolyl-substituted aminopiperidines through Huisgen 1,3-dipolar cycloaddition, which are valuable scaffolds in combinatorial chemistry . Furthermore, the selective benzylic lithiation of N-Boc-2-phenylpiperidine demonstrates the reactivity of the benzylic position in the presence of the Boc-protected nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-4-iodopiperidine are influenced by the Boc group and the iodine substituent. The Boc group provides steric bulk and protection for the nitrogen atom, which is crucial during synthetic transformations. The iodine atom is a reactive site that can participate in various coupling reactions, making it a pivotal point for molecular diversification . The development of a biocatalytic process to prepare (S)-N-Boc-3-hydroxypiperidine showcases the potential for enzymatic methods to produce optically pure compounds, indicating the importance of chirality in the physical properties of these molecules . Additionally, the preparation of N-Boc-4-formylpiperidine has been optimized to overcome drawbacks such as the use of expensive or toxic reagents, highlighting the importance of developing cost-effective and environmentally friendly synthetic routes .
Scientific Research Applications
N-Boc-4-iodopiperidine is a chemical compound used in various scientific fields, particularly in organic chemistry. It’s often used as a building block in the synthesis of more complex molecules .
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Organic Synthesis N-Boc-4-iodopiperidine is often used as a building block in the synthesis of more complex molecules . It is a key intermediate in the production of a wide range of pharmaceuticals and fine chemicals .
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Coupling Reactions This compound is used in coupling reactions, such as the Iron-and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents . In these reactions, N-Boc-4-iodopiperidine is used as a starting material. The exact experimental procedures and technical details would depend on the specific reaction conditions and the nature of the Grignard reagent used .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-iodopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWQFKUQVJNPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447440 | |
Record name | N-Boc-4-iodopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-iodopiperidine | |
CAS RN |
301673-14-3 | |
Record name | N-Boc-4-iodopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-iodopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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